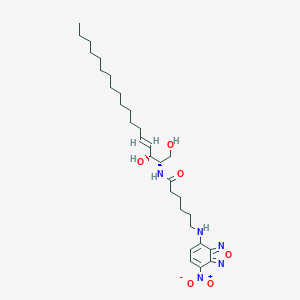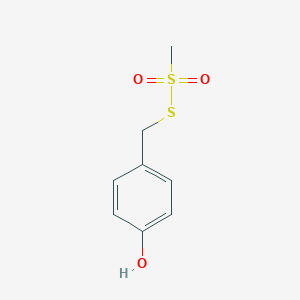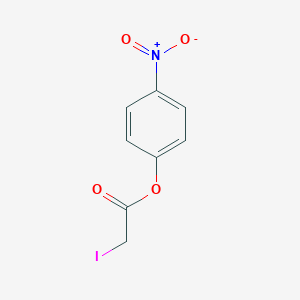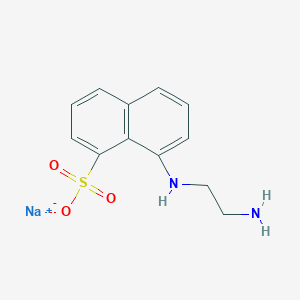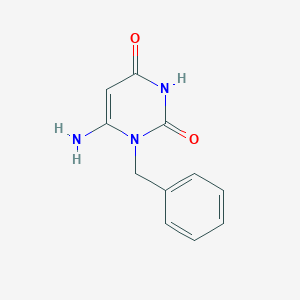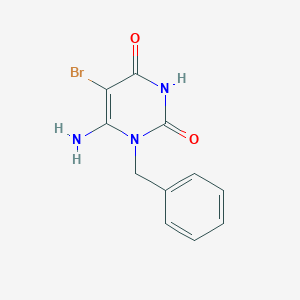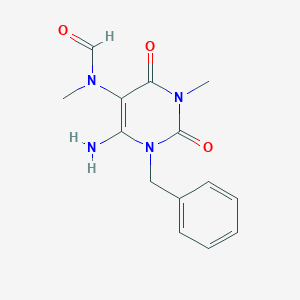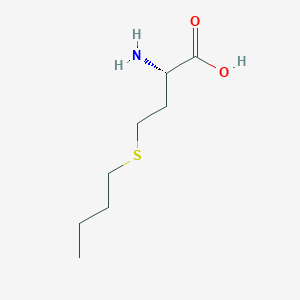
L-ブチオニン
概要
説明
L-Buthionine is a compound known for its role as a specific gamma-glutamyl synthetase inhibitor. This enzyme is crucial for the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress. By inhibiting this enzyme, L-Buthionine effectively reduces the levels of glutathione in cells, making it a valuable tool in scientific research, particularly in studies related to oxidative stress and cancer.
科学的研究の応用
L-Buthionine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.
Biology: Employed in studies to understand the role of glutathione in cellular processes.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells.
Industry: Utilized in the development of novel drug delivery systems, such as dendrimer nanoformulations, to improve the delivery and efficacy of therapeutic agents.
作用機序
Target of Action
L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase (γGCS), which is essential for the synthesis of glutathione (GSH) . GSH plays a critical role in protecting cells against oxidative stress .
Mode of Action
L-Buthionine is a potent and irreversible inhibitor of γGCS . By inhibiting this enzyme, L-Buthionine prevents the production of GSH, thereby inducing oxidative stress within the cell . This results in an increase in reactive oxygen species (ROS) levels and a reduction in the potential of the GSSG/GSH couple .
Biochemical Pathways
The inhibition of γGCS by L-Buthionine disrupts the glutathione biosynthetic pathway . This disruption leads to a decrease in GSH levels, which in turn increases the level of ROS within the cell . The increase in ROS can lead to DNA damage, specifically the oxidation of pyrimidine bases . This DNA damage can cause the cell cycle to arrest in the G2/M phase .
Pharmacokinetics
The pharmacokinetics of L-Buthionine have been studied in cancer patients. The compound exhibits linear pharmacokinetics within the dose range studied . The individual isomers of l-buthionine exhibit stereoselective disposition and elimination . The R-isomer is eliminated faster than the S-isomer, resulting in a higher clearance and shorter half-life .
Result of Action
The inhibition of GSH production by L-Buthionine leads to an increase in ROS levels within the cell, causing oxidative stress . This oxidative stress can lead to DNA damage and cell cycle arrest . Additionally, L-Buthionine has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents .
Action Environment
The action of L-Buthionine can be influenced by environmental factors. For example, the presence of other compounds, such as copper complexes, can enhance the effect of L-Buthionine on tumor cell viability and oxidative damage . Furthermore, the compound’s action can be influenced by the physiological state of the cell, such as the cell’s oxidative stress levels .
生化学分析
Biochemical Properties
L-Buthionine interacts with γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of GSH . By inhibiting this enzyme, L-Buthionine effectively reduces the production of GSH, leading to a state of oxidative stress within the cell . This interaction is irreversible, making L-Buthionine a potent tool for manipulating cellular GSH levels .
Cellular Effects
The reduction of GSH levels by L-Buthionine has significant effects on various types of cells. It induces oxidative stress, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, L-Buthionine has been shown to induce apoptosis in cells via oxidative stress and Protein kinase C (PKC) δ activation .
Molecular Mechanism
L-Buthionine exerts its effects at the molecular level primarily through its interaction with γ-glutamylcysteine synthetase . By inhibiting this enzyme, L-Buthionine prevents the synthesis of GSH, leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can lead to DNA damage and trigger apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Buthionine can change over time. For example, a study showed that continuous infusion of L-Buthionine in mice for 14 days resulted in continuously depleted levels of GSH in various organs without toxicity . This suggests that L-Buthionine has a stable and long-term effect on cellular function.
Dosage Effects in Animal Models
The effects of L-Buthionine can vary with different dosages in animal models. For instance, a study found that a 2 mM dosage of L-Buthionine resulted in a 30% higher DNA deletion frequency and a 45% lower GSH level in mice, compared to untreated controls. A higher dosage of 20 mM L-Buthionine caused a 40% higher DNA deletion frequency and a 70% lower GSH level .
Metabolic Pathways
L-Buthionine is involved in the metabolic pathway of GSH synthesis. It interacts with the enzyme γ-glutamylcysteine synthetase, which is crucial for the production of GSH . By inhibiting this enzyme, L-Buthionine disrupts the normal metabolic pathway of GSH, leading to a decrease in GSH levels and an increase in oxidative stress within the cell .
Transport and Distribution
It is known that L-Buthionine can permeate cells and inhibit γ-glutamylcysteine synthetase, suggesting that it can be effectively distributed within cells .
Subcellular Localization
Given its role in inhibiting γ-glutamylcysteine synthetase, it is likely that L-Buthionine localizes to the cytoplasm where this enzyme is found
準備方法
Synthetic Routes and Reaction Conditions: L-Buthionine can be synthesized through a multi-step chemical process. One common method involves the reaction of L-serine with methanesulfonyl chloride to form L-serine methyl ester. This intermediate is then reacted with butylamine to produce L-Buthionine. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of L-Buthionine often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate and purify the final product.
化学反応の分析
Types of Reactions: L-Buthionine undergoes various chemical reactions, including:
Oxidation: L-Buthionine can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: L-Buthionine can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
L-Buthionine sulfoximine: A closely related compound with similar inhibitory effects on gamma-glutamyl synthetase.
L-Cysteine: Another amino acid involved in glutathione synthesis but with different biological roles.
L-Glutamate: A precursor in the synthesis of glutathione, also involved in various metabolic pathways.
Uniqueness of L-Buthionine: L-Buthionine is unique in its specific inhibition of gamma-glutamyl synthetase, making it a powerful tool for studying the role of glutathione in cellular processes. Its ability to induce oxidative stress selectively in cancer cells highlights its potential in cancer therapy, distinguishing it from other similar compounds.
特性
IUPAC Name |
(2S)-2-amino-4-butylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


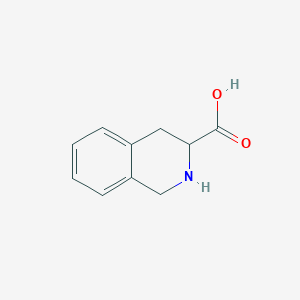
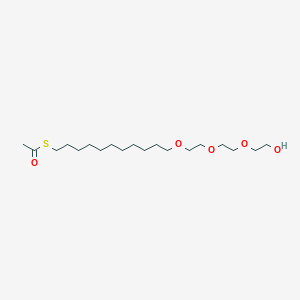


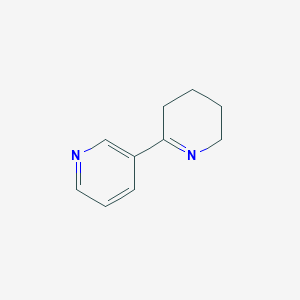
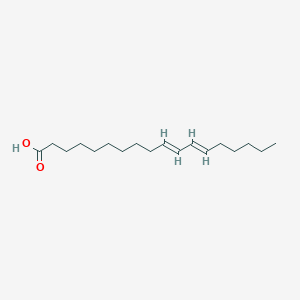
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
